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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonane-2-ethanol

Cat. No.: B15578095 Get Quote

The 7-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry

due to its unique three-dimensional structure. This spirocyclic motif, characterized by a shared

carbon atom between a cyclobutane and a piperidine ring, offers a rigid framework that can

orient substituents in precise vectors. This rigidity can lead to improved pharmacological

properties, such as enhanced binding affinity and selectivity for biological targets, as well as

favorable physicochemical characteristics compared to more flexible or planar structures. This

technical guide provides an in-depth overview of the core physicochemical properties of the 7-

azaspiro[3.5]nonane scaffold, detailed experimental protocols for their determination, and

visualization of relevant biological pathways.

Physicochemical Properties
The physicochemical properties of the 7-azaspiro[3.5]nonane core are fundamental to its

application in drug design. These properties, including lipophilicity (logP), acidity (pKa), and

aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME)

profile of molecules incorporating this scaffold.

Core Scaffold Properties
Quantitative data for the parent 7-azaspiro[3.5]nonane is primarily based on computational

models, with experimental determination for some properties not readily available in public

literature.
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Property Value Source

Molecular Formula C₈H₁₅N PubChem[1]

Molecular Weight 125.21 g/mol PubChem[1]

XLogP3 (cLogP) 1.8 PubChem[1]

Topological Polar Surface Area 12.0 Å² PubChem[1]

pKa Not Determined [2]

Aqueous Solubility Not Determined [2]

Properties of Representative Derivatives
The substitution on the 7-azaspiro[3.5]nonane core significantly influences its physicochemical

properties. The following table provides data for selected derivatives to illustrate these effects.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

cLogP
Topological
Polar Surface
Area (Å²)

7-Oxa-2-

azaspiro[3.5]non

ane

C₇H₁₃NO 127.18 -0.2 21.3 Å²

7-Oxa-1-

azaspiro[3.5]non

ane

C₇H₁₃NO 127.18 0.2 21.3 Å²

7-

(Phenylmethyl)-7

-

azaspiro[3.5]non

ane-2,7-

dicarboxylic acid

C₁₇H₂₁NO₄ 303.35 1.9 63.3 Å²

Key Biological Signaling Pathways
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Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant activity as modulators

of key signaling pathways implicated in various diseases, including metabolic disorders and

cancer.

GPR119 Agonism
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for

G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2

diabetes.[2] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an

increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin

secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15578095#physicochemical-properties-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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